Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2
CAS No.: 849024-68-6
Cat. No.: VC21539269
Molecular Formula: C82H138N32O21
Molecular Weight: 1908.2 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 849024-68-6 |
---|---|
Molecular Formula | C82H138N32O21 |
Molecular Weight | 1908.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
Standard InChI | InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
Standard InChI Key | DOLKPWDXAQZKNJ-LGCGZHPXSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Appearance | White lyophilised solid |
Chemical Identity and Structural Features
UFP-101 is a synthetic peptide with the amino acid sequence Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2. This compound is characterized by several key structural features that contribute to its biological activity. The peptide possesses an N-terminal benzyl (Bn) modification, which distinguishes it from the natural nociceptin/orphanin FQ peptide and contributes significantly to its antagonistic properties .
The compound is registered with CAS number 849024-68-6, indicating its recognition as a distinct chemical entity in scientific literature . Detailed structural analysis reveals that UFP-101 maintains the core sequence of several nociceptin-related peptides but incorporates specific modifications that alter its receptor interaction profile.
Molecular Composition and Properties
The molecular structure of UFP-101 can be better understood by examining it in comparison to related compounds with established structural data. Table 1 presents a comparative analysis of UFP-101 and structurally similar peptides.
Table 1: Comparative Structural Analysis of UFP-101 and Related Peptides |
---|
Compound Name |
--------------- |
UFP-101 |
[Nphe1]Nociceptin(1-13)NH2 |
PubChem CID 49850895 |
The systematic IUPAC name of UFP-101 is N-benzyl-glycyl-glycyl-glycyl-L-phenylalanyl-L-threonyl-glycyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-arginyl-L-lysyl-L-asparagyl-L-glutaminamide, which reflects its complex peptide structure with specific stereochemistry at each amino acid position.
Pharmacological Properties and Mechanism of Action
UFP-101 functions primarily as a selective antagonist at the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the ORL1 receptor. This antagonistic activity is critical to understanding its pharmacological effects in both in vitro and in vivo systems.
Receptor Binding and Selectivity
The binding profile of UFP-101 demonstrates high affinity for the NOP receptor, with minimal activity at classical opioid receptors (μ, δ, and κ). This selectivity pattern is similar to that observed with [Nphe1]Nociceptin(1-13)NH2, which shows binding selectivity to recombinant nociceptin receptors with a pKi value of 8.4 . The structural similarities between these compounds suggest that UFP-101 likely exhibits comparable or enhanced receptor binding properties.
The N-terminal benzyl modification plays a crucial role in converting the peptide from an agonist to an antagonist at the NOP receptor. This modification interferes with the agonist-induced conformational changes in the receptor while maintaining high-affinity binding to the orthosteric site. The additional amino acid residues in positions 14-18 (Arg-Lys-Asn-Gln-NH2) likely enhance the stability and receptor interaction properties of the peptide.
Competitive Antagonism Mechanism
UFP-101 exhibits competitive antagonism at the NOP receptor, meaning it competes with the endogenous ligand nociceptin/orphanin FQ for binding to the same receptor site. This competitive binding prevents the conformational changes necessary for signal transduction, effectively blocking the biological actions of the endogenous peptide.
The competitive nature of UFP-101's antagonism is similar to that described for [Nphe1]Nociceptin(1-13)NH2, which competitively antagonizes the actions of nociceptin both in vitro and in vivo . Given their structural similarities, UFP-101 likely functions through a similar mechanism but with potentially different potency and pharmacokinetic properties due to its extended sequence.
Table 2: Comparative Pharmacological Activities |
---|
Compound |
---------- |
UFP-101 |
[Nphe1]Nociceptin(1-13)NH2 |
Standard nociceptin |
Synthetic Approaches and Structural Modifications
The synthesis of UFP-101 involves advanced peptide chemistry techniques to incorporate the specific sequence modifications that confer its unique pharmacological properties. The compound's relatively large size (18 amino acids plus modifications) presents challenges in synthesis and purification.
Solid-Phase Peptide Synthesis
UFP-101 is typically synthesized using solid-phase peptide synthesis (SPPS) methodology, which allows for the sequential addition of protected amino acids to build the desired sequence. The N-terminal benzyl modification is incorporated during the synthesis process, followed by cleavage from the resin and C-terminal amidation to produce the final compound.
The use of appropriate protecting groups is crucial to ensure the selective reaction at desired positions and to prevent unwanted side reactions, particularly for the basic amino acids (arginine and lysine) that are abundant in the sequence.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on UFP-101 and related peptides have provided valuable insights into the molecular determinants of NOP receptor antagonism. These studies have revealed that:
-
The N-terminal benzyl modification is critical for converting the peptide from an agonist to an antagonist.
-
The length of the peptide affects its potency and selectivity.
-
Specific amino acid residues in key positions modulate the binding affinity and functional activity.
Comparison with structurally related peptides like Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Lys-Asn-Gln-NH2 (PubChem CID 49850895) and Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-NH2 (PubChem CID 44327819) provides additional insights into how specific amino acid substitutions affect the biological activity of these compounds.
Current Research Trends and Future Directions
Research on UFP-101 continues to evolve, with recent studies exploring its potential applications in various biological systems and disease models. These investigations provide valuable insights into the compound's mechanism of action and potential therapeutic utility.
Recent Experimental Findings
Recent studies have focused on elucidating the detailed mechanism of UFP-101's antagonistic activity at the molecular level. Advanced techniques such as molecular dynamics simulations, X-ray crystallography of receptor-ligand complexes, and site-directed mutagenesis studies have provided deeper insights into how UFP-101 interacts with the NOP receptor and prevents signal transduction.
Additionally, investigations into the pharmacokinetic properties of UFP-101, including its stability in biological fluids, tissue distribution, and metabolism, have expanded our understanding of its potential utility as a therapeutic agent or research tool.
Emerging Applications
The unique pharmacological profile of UFP-101 has led to exploration of novel applications beyond traditional pain management. These include:
-
Treatment of substance use disorders, particularly opioid addiction, where NOP receptor modulation may help reduce dependence and withdrawal symptoms.
-
Management of neurodegenerative disorders, where modulation of neuroinflammatory processes might provide neuroprotective effects.
-
Potential applications in psychiatric conditions such as post-traumatic stress disorder, where fear and stress responses might be modulated by NOP receptor antagonism.
Development of Next-Generation Compounds
Building on the knowledge gained from UFP-101, researchers are working to develop next-generation NOP receptor antagonists with improved properties. These efforts include:
-
Development of non-peptide small molecule antagonists inspired by the pharmacophore of UFP-101.
-
Creation of peptide-small molecule hybrids that combine the selectivity of peptides with the improved pharmacokinetic properties of small molecules.
-
Investigation of multifunctional compounds that target the NOP receptor and other relevant targets simultaneously.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume